methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS No.: 1251549-74-2
Cat. No.: VC4234266
Molecular Formula: C16H18BrN3O4S
Molecular Weight: 428.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251549-74-2 |
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Molecular Formula | C16H18BrN3O4S |
Molecular Weight | 428.3 |
IUPAC Name | methyl 1-[(3-bromophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C16H18BrN3O4S/c1-24-16(21)14-11-19(10-12-5-4-6-13(17)9-12)18-15(14)25(22,23)20-7-2-3-8-20/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Standard InChI Key | AJDSJNBAWYOXFZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC=C3)Br |
Introduction
Structural and Electronic Characteristics
Core Pyrazole Architecture
The 1H-pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern at the 1-, 3-, and 4-positions introduces distinct electronic and steric effects:
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1-Position (3-Bromobenzyl): The 3-bromobenzyl group contributes significant steric bulk and electron-withdrawing character due to the bromine atom. This substituent enhances stability against nucleophilic attack and may facilitate halogen-bonding interactions in biological systems.
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3-Position (Pyrrolidin-1-ylsulfonyl): The sulfonamide group, tethered to a pyrrolidine ring, introduces both hydrophilic (sulfonyl) and hydrophobic (pyrrolidine) properties. The sulfonyl group’s electron-withdrawing nature polarizes the pyrazole ring, potentially enhancing electrophilic substitution reactivity at the 5-position.
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4-Position (Methyl Carboxylate): The ester group provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid) and influences the compound’s solubility profile.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyrazole Core: Constructed via cyclocondensation of a β-ketoester with a hydrazine derivative.
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3-Bromobenzyl Group: Introduced via alkylation using 3-bromobenzyl bromide.
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Pyrrolidin-1-ylsulfonyl Moiety: Installed through sulfonylation of a pyrazole intermediate with pyrrolidine-1-sulfonyl chloride.
Formation of the Pyrazole Core
A β-ketoester precursor, such as methyl 3-oxobutanoate, reacts with a hydrazine derivative under acidic conditions to form the pyrazole ring. Trichloromethyl enones, as described in , could serve as alternative starting materials for regioselective pyrazole synthesis.
N1-Alkylation with 3-Bromobenzyl Bromide
The pyrazole’s 1-position is alkylated using 3-bromobenzyl bromide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF. This step typically proceeds at elevated temperatures (60–80°C) over 12–24 hours.
Sulfonylation at the 3-Position
The free NH group at the pyrazole’s 3-position reacts with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage. This reaction is typically conducted in dichloromethane at 0–25°C.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and ester groups. Limited solubility in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ester group.
Crystallographic Data
While no single-crystal X-ray data are available for this compound, related pyrazole sulfonamides exhibit planar pyrazole rings with substituents oriented perpendicularly to minimize steric clashes .
Challenges and Future Directions
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Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 4-positions requires optimized reaction conditions to avoid isomer formation.
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Scalability: Multi-step synthesis necessitates efficient purification methods, particularly for the sulfonylation step, which may generate stoichiometric HCl.
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